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Introduction
Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3][4]

PARP inhibitors, such as olaparib, are effective in cancers with homologous recombination

repair deficiencies, including those with BRCA1/2 mutations.[5][6] The combination of

Ceralasertib with a PARP inhibitor represents a promising therapeutic strategy to enhance anti-

tumor efficacy and overcome resistance.[5][6][7][8]

Mechanistically, PARP inhibition leads to the accumulation of single-stranded DNA breaks,

which are converted to double-strand breaks during replication. This replication stress activates

the ATR-CHK1 signaling axis.[1] By inhibiting ATR, Ceralasertib prevents the necessary cell

cycle checkpoints and DNA repair, leading to synthetic lethality, especially in tumor cells under

replicative stress.[1][4][5] This combination has shown synergistic effects in preclinical models

and clinical activity in various cancer types, including those that have developed resistance to

PARP inhibitors.[5][6][7][9]

These application notes provide an overview of the preclinical and clinical data, along with

detailed protocols for key in vitro experiments to evaluate the combination of Ceralasertib and

PARP inhibitors.
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Data Presentation
Preclinical Efficacy
The combination of Ceralasertib and PARP inhibitors has demonstrated synergistic anti-tumor

activity in various preclinical models. The following table summarizes key findings from in vitro

studies.

Cell Line Cancer Type PARP Inhibitor Key Findings Reference

UWB1.289
Ovarian

(BRCA1-mutant)
Olaparib

Ceralasertib

synergistically

enhances the

activity of

olaparib.

[1]

Various Multiple

AZD5305

(PARP1-

selective)

Combination was

more effective

than single

agents in ~32%

of 114 cancer

cell lines,

including HRR-

proficient lines.

[7]

DSRCT

Desmoplastic

Small Round Cell

Tumor

Not specified

Cells were

sensitive to both

PARP and ATR

inhibitors as

monotherapies

and in

combination,

leading to

increased DNA

damage and G2-

M checkpoint

activation.

[8]
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Clinical Trial Data
Several clinical trials have evaluated the combination of Ceralasertib and olaparib in different

cancer settings. The results highlight the clinical potential and safety profile of this combination.
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Trial Name
(NCT)

Cancer Type
Patient
Population

Key Efficacy
Results

Reference

CAPRI

(NCT03462342)

Recurrent,

Platinum-

Sensitive

Ovarian Cancer

PARP inhibitor-

resistant, HRD-

positive

Objective

Response Rate

(ORR): 46%

(6/13 evaluable

patients). In

patients with

germline BRCA

mutations, the

ORR was 69%.

[9]

AcSé-ESMART

(Arm N)

Pediatric Solid

Tumors

Tumors with

DNA replication

stress and/or

DNA repair

deficiencies

One confirmed

partial response

in a patient with

pineoblastoma.

[10]

OLAPCO

(NCT02576444)

Advanced

Cancers with

DDR Alterations

PARP inhibitor-

resistant, BRCA-

mutated HGSOC

Overall

Response Rate

(ORR): 8.3%;

Clinical Benefit

Rate (CBR):

62.5% in the

entire cohort. In

PARP inhibitor-

resistant

HGSOC, 1 of 7

patients had a

partial response.

[5][11]

TRAP

(NCT03787680)

Metastatic

Castration-

Resistant

Prostate Cancer

(mCRPC)

HRP and HRRm,

PARP inhibitor-

naïve

4 of 35 HRP

patients and 4 of

12 HRRm

patients

responded.

[12]
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Trial Name (NCT) Dosing Regimen
Common Grade 3/4
Adverse Events

Reference

CAPRI

(NCT03462342)

Olaparib: 300 mg

twice daily (days 1-28)

+ Ceralasertib: 160

mg daily (days 1-7)

Anemia (7.7%),

thrombocytopenia

(23.1%), leukopenia

(7.7%), neutropenia

(7.7%)

[9]

AcSé-ESMART (Arm

N)

Recommended Phase

II dose (ages 12-18):

Olaparib: 150 mg +

Ceralasertib: 80 mg

Thrombocytopenia

and neutropenia were

dose-limiting toxicities.

[10]

OLAPCO

(NCT02576444)
Not specified Myelosuppression [11]

TRAP

(NCT03787680)

Olaparib: 300 mg

twice daily +

Ceralasertib: 160 mg

once daily (days 1-7)

in 28-day cycles

Anemia [12]

Signaling Pathways and Experimental Workflows
Mechanism of Synergistic Action
The combination of a PARP inhibitor and Ceralasertib creates a synthetic lethal interaction by

targeting two critical nodes of the DNA damage response pathway.
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DNA Damage & Replication Drug Intervention
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Caption: Synergistic mechanism of PARP and ATR inhibitors.
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Experimental Workflow for In Vitro Synergy Assessment
A typical workflow to assess the synergistic effects of Ceralasertib and a PARP inhibitor in vitro

involves multiple assays to measure cell viability, DNA damage, and changes in cell cycle

distribution.

Phase 1: Cell Culture & Treatment

Phase 2: Endpoint Assays

Phase 3: Data Analysis

Seed cancer cells
in multi-well plates

Treat with Ceralasertib,
PARP inhibitor,

and combination

Cell Viability Assay
(e.g., MTS)

Western Blot
(p-CHK1, γH2AX,

cleaved PARP)

Immunofluorescence
(γH2AX foci)

Cell Cycle Analysis
(Propidium Iodide)

Calculate IC50,
Combination Index (CI),

and statistical significance

Determine synergy,
additivity, or antagonism

Click to download full resolution via product page

Caption: Workflow for in vitro synergy assessment.
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Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to determine the effect of Ceralasertib and a PARP inhibitor, alone and in

combination, on cell proliferation.

Materials:

Cancer cell line of interest

96-well cell culture plates

Complete cell culture medium

Ceralasertib and PARP inhibitor stock solutions (in DMSO)

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over

the treatment period (typically 1,000-5,000 cells/well). Allow cells to adhere for 24 hours.[2]

[13]

Compound Treatment: Prepare serial dilutions of Ceralasertib and the PARP inhibitor in

culture medium. Treat cells with a range of concentrations of each drug individually and in

combination at a fixed ratio. Include a vehicle control (DMSO) at the same final concentration

as the highest drug dose (typically ≤ 0.1%).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[2]

Incubation: Incubate the plate for 1-4 hours at 37°C.[2]

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2]
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Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot dose-response curves and calculate the GI₅₀ (concentration for 50% growth inhibition)

for each compound.[2][14]

Use software such as CompuSyn to calculate the Combination Index (CI) to determine

synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for DNA Damage Markers
This protocol is used to assess the pharmacodynamic effects of the drug combination on key

DDR proteins.

Materials:

6-well cell culture plates

Ceralasertib and PARP inhibitor

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-p-CHK1 Ser345, anti-γH2AX Ser139, anti-cleaved PARP, anti-

β-actin)

HRP-conjugated secondary antibodies

ECL substrate and imaging system

Procedure:
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Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of

harvest. Treat with Ceralasertib, the PARP inhibitor, and the combination for a specified time

(e.g., 2-24 hours).[15][16]

Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.[2]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

[2][15]

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-

PAGE gel. After electrophoresis, transfer the proteins to a membrane.[17]

Immunoblotting:

Block the membrane for 1 hour at room temperature.[17]

Incubate with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Quantify band intensity using software like ImageJ, normalizing to a loading control like β-

actin.

Immunofluorescence for γH2AX Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.

Materials:

Cells grown on coverslips or in imaging-compatible plates

Ceralasertib and PARP inhibitor

4% Paraformaldehyde (PFA) in PBS
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0.25% Triton X-100 in PBS

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody (anti-γH2AX Ser139)

Alexa Fluor-conjugated secondary antibody

DAPI nuclear counterstain

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on coverslips to be 50-70% confluent at the time of

fixation. Treat with the drug combination as required.[18][19]

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[18]

[19]

Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10

minutes.[18]

Blocking: Wash three times with PBS. Block for 1 hour at room temperature.[18]

Antibody Incubation:

Incubate with primary anti-γH2AX antibody overnight at 4°C.[19][20]

Wash three times with PBS.

Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room

temperature, protected from light.[18][19]

Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI

for 5 minutes. Wash twice with PBS and mount the coverslip onto a slide using antifade
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medium.[18][19]

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the

number of γH2AX foci per nucleus using automated software such as Fiji (ImageJ).[20][21]

An increase in foci indicates an accumulation of DNA double-strand breaks.

Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effects of the drug combination on cell cycle distribution.

Materials:

Cells grown in 6-well plates

Ceralasertib and PARP inhibitor

PBS

Ice-cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment and Harvesting: Treat cells in 6-well plates for 24-48 hours. Collect both

adherent and floating cells. Centrifuge to pellet the cells.[15]

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and, while gently

vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2

hours.[15]

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in PI

staining solution.[15]

Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]
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Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting

histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Analyze the data using appropriate software (e.g., FlowJo).

Conclusion
The combination of Ceralasertib and PARP inhibitors is a compelling strategy that has

demonstrated significant preclinical synergy and promising clinical activity. The provided

protocols offer a framework for researchers to investigate this combination in various cancer

models, enabling a deeper understanding of its mechanism of action and potential for clinical

translation. Careful optimization of experimental conditions, including drug concentrations and

treatment durations, will be crucial for obtaining robust and reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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